molecular formula C12H15ClN2O4 B11703427 Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate

Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate

Cat. No.: B11703427
M. Wt: 286.71 g/mol
InChI Key: CMQJTFINVMGTDA-UHFFFAOYSA-N
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Description

Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate is a chemical compound with the molecular formula C11H13ClN2O4. It is a carbamate ester derived from carbamic acid and 4-chlorophenylamine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate typically involves the reaction of 4-chlorophenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl carbamate to yield the final product. The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate can be compared with other carbamate esters such as:

  • Ethyl N-(4-chlorophenyl)carbamate
  • Ethyl N-(4-methylphenyl)carbamate
  • Ethyl N-(4-methoxyphenyl)carbamate

These compounds share similar structural features but differ in their substituents on the phenyl ring The presence of different substituents can influence their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl N-[(4-chlorophenyl)carbamoyloxy]-N-ethylcarbamate

InChI

InChI=1S/C12H15ClN2O4/c1-3-15(12(17)18-4-2)19-11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16)

InChI Key

CMQJTFINVMGTDA-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OCC)OC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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